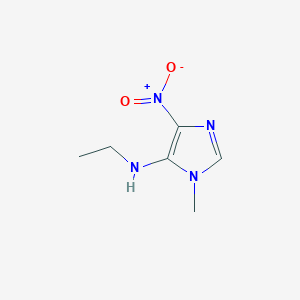

N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine

Description

N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine is a nitroimidazole derivative characterized by an ethyl group at the N-position, a methyl group at the 1-position, and a nitro group at the 4-position of the imidazole ring. Imidazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects, often attributed to the nitro group's electron-withdrawing properties and alkyl substitutions modulating solubility and bioavailability .

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

N-ethyl-3-methyl-5-nitroimidazol-4-amine |

InChI |

InChI=1S/C6H10N4O2/c1-3-7-5-6(10(11)12)8-4-9(5)2/h4,7H,3H2,1-2H3 |

InChI Key |

SEAFFHBOQTYLPC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(N=CN1C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as nickel or rhodium are commonly employed to facilitate the cyclization and functionalization reactions .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the C-4 position undergoes selective reduction under catalytic hydrogenation or chemical reduction conditions. This reaction is critical for generating intermediates for pharmaceutical applications.

The reduced amino derivative shows enhanced nucleophilicity, enabling further functionalization (e.g., acylation, alkylation) .

Nucleophilic Substitution at the Ethyl Group

The N-ethyl side chain participates in nucleophilic displacement reactions under alkaline conditions.

Electrophilic Aromatic Substitution

The imidazole ring’s electron-deficient nature (due to the nitro group) directs electrophilic attacks to the C-2 position.

Condensation Reactions

The amino group at C-5 reacts with aldehydes or ketones to form Schiff bases, useful for synthesizing hybrid molecules.

Oxidative Degradation

Strong oxidants degrade the imidazole ring, particularly under acidic conditions.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing volatile nitro compounds and residual carbonaceous material .

Key Research Findings:

-

Antibacterial Hybrids : Reduction products of this compound are intermediates in metronidazole-triazole conjugates active against E. coli and S. aureus .

-

Click Chemistry Utility : Azide derivatives enable Cu-catalyzed cycloadditions for bioconjugation .

-

Electron-Withdrawing Effects : The nitro group significantly lowers the pKa of the adjacent amine (pKa ≈ 3.8), enhancing solubility in polar aprotic solvents .

Scientific Research Applications

Antibacterial Applications

Nitroimidazoles, including N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine, have been extensively researched for their antibacterial properties. The mechanism of action typically involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage bacterial DNA and inhibit cell growth.

Key Findings:

- Resistance Overcoming: Research has shown that derivatives of nitroimidazoles can overcome resistance mechanisms in pathogens such as Helicobacter pylori and Escherichia coli. For instance, studies have demonstrated that certain hybrids exhibit potent activity against both metronidazole-sensitive and resistant strains of H. pylori .

- Inhibition Studies: In vitro studies have reported significant inhibition zones against Gram-positive and Gram-negative bacteria when testing compounds related to this compound. For example, one study indicated that specific derivatives showed promising antibacterial activity with inhibition zone diameters exceeding those of standard antibiotics .

Anticancer Applications

The potential anticancer properties of nitroimidazole derivatives stem from their ability to generate reactive species under hypoxic conditions, which is a characteristic feature of many tumors.

Mechanisms and Efficacy:

- Hypoxia Activation: The nitro group in these compounds can be reduced in hypoxic environments, leading to the formation of cytotoxic radicals that interact with cellular components like DNA. This property is particularly useful in targeting tumor cells that thrive in low oxygen conditions .

- Case Studies: Various studies have highlighted the efficacy of nitroimidazole derivatives in inhibiting cancer cell lines. For instance, a recent investigation into hybrid compounds showed significant growth inhibition against several cancer cell lines, demonstrating their potential as therapeutic agents .

Antiviral Applications

Emerging research indicates that nitroimidazole derivatives may also possess antiviral activities.

Research Insights:

- Viral Replication Inhibition: Preliminary studies have suggested that certain compounds derived from this compound can inhibit viral replication in cell cultures, showcasing their potential as antiviral agents .

Diagnostic Imaging

The unique properties of nitroimidazoles make them suitable candidates for use in diagnostic imaging.

Applications:

- Radio-sensitizers: Nitroimidazole compounds can serve as radio-sensitizers due to their ability to generate free radicals upon irradiation. This property can enhance the effectiveness of radiotherapy in cancer treatment by increasing the damage to tumor cells while sparing healthy tissue .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The compound may also inhibit specific enzymes or pathways involved in inflammation and infection .

Comparison with Similar Compounds

1-Methyl-4-nitro-1H-imidazol-5-amine (CAS 4531-54-8)

- Structure: Methyl group at position 1, nitro at 4, and amine at 5. No ethyl substitution.

- Molecular Formula : C₄H₆N₄O₂.

- Key Differences: Lacks the ethyl group, resulting in lower molecular weight (142.12 g/mol) compared to the target compound.

N,1-Dimethyl-4-nitro-1H-imidazol-5-amine (CAS 4620-71-7)

- Structure : Methyl groups at both the N-position and position 1, nitro at 4.

- Molecular Formula : C₅H₈N₄O₂.

- Applications: Used in pharmaceutical intermediates; dimethyl substitutions may enhance metabolic stability compared to monoalkyl derivatives .

- Key Differences : Dual methyl groups increase steric hindrance but reduce solubility compared to the ethyl-methyl combination in the target compound.

5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

- Structure : Imidazole linked to a thiadiazole ring via a methyl group. Nitro at position 4, methyl at 2.

- Synthesis : Prepared via single-crystal X-ray diffraction-validated methods using SHELX software .

- Key Differences : The thiadiazole addition increases molecular complexity and polarity, differing from the simpler alkyl substitutions in the target compound.

Benzenamine, 4-methyl-N-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene] (CAS 129661-57-0)

- Structure : Imidazole with nitro at 5, methyl at 1, and an imine linkage to a 4-methylbenzene ring.

- Molecular Formula : C₁₂H₁₂N₄O₂.

- Properties : The aromatic benzene ring enhances π-π stacking interactions, useful in material science or receptor-targeted drug design .

- Key Differences : The imine and benzene groups introduce rigid planar structures absent in the target compound, altering electronic and spatial properties.

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

- Structure: Ethyl ester at position 5, amino at 4, methyl at 1.

- Applications : Carboxylate derivatives are intermediates in synthesizing bioactive molecules, such as kinase inhibitors .

- Key Differences : The carboxylate group increases hydrophilicity, contrasting with the nitro group’s electron-withdrawing effects in the target compound.

Data Table: Structural and Functional Comparison

Biological Activity

N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine is a nitroimidazole compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a nitro group at the 4-position of the imidazole ring, which is essential for its biological activity. The imidazole ring contributes to the compound's reactivity and interaction with biological targets.

Nitroimidazoles, including this compound, exert their biological effects primarily through the reduction of the nitro group under anaerobic conditions. This reduction generates reactive nitro radical anions that can disrupt DNA synthesis and cause DNA strand breaks, leading to cell death in susceptible organisms .

| Mechanism | Description |

|---|---|

| Anaerobic Reduction | Conversion to nitro radical anion that inhibits DNA synthesis |

| DNA Damage | Induces strand breaks leading to cell death |

| Reactive Species Formation | Generates toxic radicals that can damage cellular components |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In a comparative study, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 7.1 μM against Escherichia coli, comparable to established antibiotics like kanamycin and penicillin . The compound's efficacy against metronidazole-resistant strains highlights its potential as a therapeutic agent in treating resistant infections.

Antitubercular Activity

Research has shown that nitroimidazoles possess antitubercular properties. A study reported that a derivative of this compound displayed an MIC value of 0.78 μM against Mycobacterium tuberculosis . The presence of the nitro group at the C5 position was found to be crucial for this activity, emphasizing the importance of structural modifications in enhancing pharmacological effects.

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit key inflammatory mediators such as COX-2 and iNOS, indicating a potential role in managing inflammatory diseases .

Table 2: Biological Activities of this compound

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine, and how can reaction parameters be optimized?

Methodological Answer: The compound can be synthesized via base-promoted cyclization or nitro-group introduction strategies. For imidazole derivatives, regioselective alkylation and nitration steps are critical. Reaction optimization includes temperature control (e.g., 80–120°C for nitro-group stability) and solvent selection (e.g., DMF or acetonitrile for polar intermediates). Monitoring via TLC and adjusting stoichiometric ratios of ethylating agents (e.g., ethyl bromide) can improve yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Use a combination of:

- 1H/13C NMR to confirm substitution patterns and ethyl/methyl group integration.

- FT-IR to identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks). Purity assessment requires HPLC with UV detection at 254 nm .

Q. What crystallographic protocols are used for structural determination?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is standard. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) is typical. Use SHELXL for refinement, focusing on anisotropic displacement parameters for nitro and ethyl groups. WinGX integrates data processing (e.g., absorption correction) and generates CIF files. Validate geometry using PLATON to check for tautomeric errors .

Advanced Research Questions

Q. How to resolve discrepancies between experimental crystallographic data and DFT-calculated bond lengths?

Methodological Answer: Discrepancies often arise from crystal packing effects. Compare experimental bond lengths (e.g., C-NO₂: ~1.45 Å) with gas-phase DFT (B3LYP/6-311+G(d,p)). Use Mercury software to visualize intermolecular interactions (e.g., hydrogen bonds) that distort geometry. Refine thermal parameters and apply Hirshfeld surface analysis to quantify packing influences .

Q. What mechanistic insights explain the electronic effects of the nitro group in reactivity studies?

Methodological Answer: The nitro group’s electron-withdrawing nature directs electrophilic substitution to the imidazole ring’s C2 position. Use cyclic voltammetry to measure reduction potentials (e.g., nitro → amine conversion). UV-Vis spectroscopy (λmax ~300 nm) and Hammett constants quantify substituent effects on reaction rates .

Q. How to investigate tautomerism or structural variations in solid vs. solution states?

Methodological Answer: For tautomerism:

Q. How to design SAR studies for substituent modifications?

Methodological Answer: Systematically vary substituents (e.g., ethyl → propyl) and assess:

Q. Example SAR Table

| Substituent | LogP | IC50 (μM) | Solubility (mg/mL) |

|---|---|---|---|

| -Et | 1.2 | 0.45 | 0.8 |

| -Pr | 1.8 | 1.2 | 0.3 |

| -CF₃ | 2.5 | >10 | 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.